molecular formula C8H3Br2ClF2O B15331754 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one

2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one

Cat. No.: B15331754
M. Wt: 348.36 g/mol
InChI Key: KQQSUPYVNNASQI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3Br2ClF2O. This compound is notable for its unique structure, which includes multiple halogen atoms (chlorine, bromine, and fluorine) attached to a phenyl ring. It is used primarily in organic synthesis and has applications in various fields including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 2,5-dibromo-3,6-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. The reaction mixture is typically quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing halogen atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
  • 2-Chloro-1-(2,4-dibromophenyl)ethan-1-one
  • 2-Chloro-1-(2,5-dibromophenyl)ethan-1-one

Uniqueness

The uniqueness of 2-Chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one lies in its combination of halogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties .

Properties

Molecular Formula

C8H3Br2ClF2O

Molecular Weight

348.36 g/mol

IUPAC Name

2-chloro-1-(2,5-dibromo-3,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H3Br2ClF2O/c9-3-1-4(12)7(10)6(8(3)13)5(14)2-11/h1H,2H2

InChI Key

KQQSUPYVNNASQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)CCl)Br)F

Origin of Product

United States

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